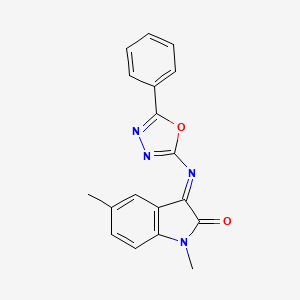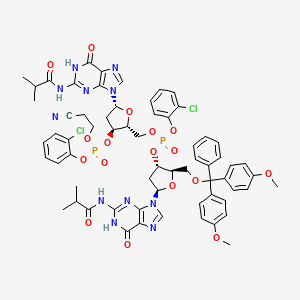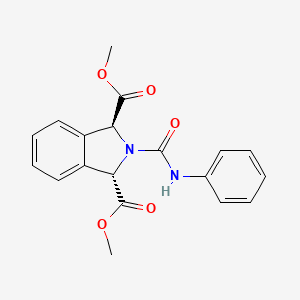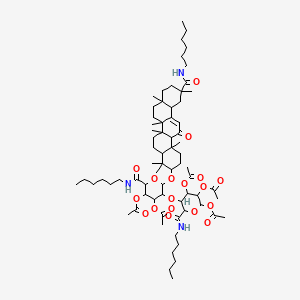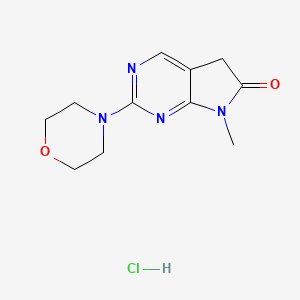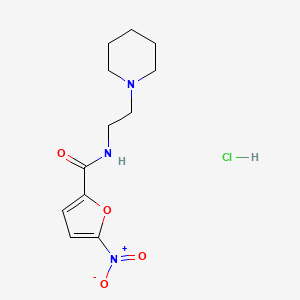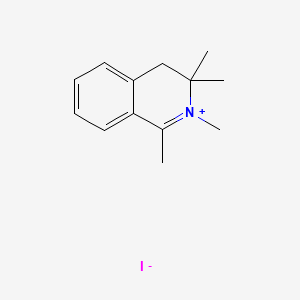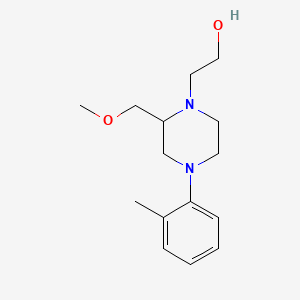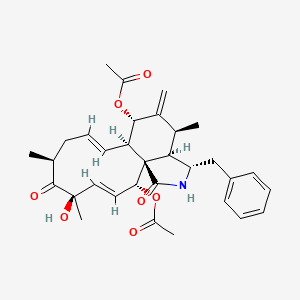
Zygosporin F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zygosporin F is a member of the cytochalasin family, a group of fungal metabolites known for their diverse biological activities. The compound has the molecular formula C32H39NO7 and a molecular weight of 549.65456 g/mol . Cytochalasins, including this compound, are characterized by a perhydro-isoindolone core fused with a macrocyclic ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cytochalasins, including Zygosporin F, typically involves the formation of the isoindolone core through a Diels-Alder reaction. This reaction is followed by various steps to introduce the necessary functional groups and achieve the desired stereochemistry . The specific synthetic route for this compound has not been detailed in the available literature, but it likely follows similar methodologies used for other cytochalasins.
Industrial Production Methods
Industrial production of cytochalasins, including this compound, is generally achieved through fermentation processes using fungal strains known to produce these metabolites. The fungi are cultured under specific conditions to optimize the yield of the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Zygosporin F undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Zygosporin F has several scientific research applications, including:
Mecanismo De Acción
Zygosporin F exerts its effects by binding to actin filaments in eukaryotic cells, leading to the disruption of cytoskeletal dynamics. This disruption affects various cellular processes, including cell division, motility, and morphology . The molecular targets of this compound include actin and other cytoskeletal proteins, and its mechanism of action involves the inhibition of actin polymerization .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Zygosporin F include other cytochalasins such as:
- Cytochalasin D
- Cytochalasin C
- Zygosporin E
- Zygosporin G
Uniqueness
This compound is unique among cytochalasins due to its specific structural features and biological activities. While other cytochalasins also disrupt actin filaments, this compound has distinct functional groups that may confer unique reactivity and biological effects .
Propiedades
Número CAS |
25374-68-9 |
|---|---|
Fórmula molecular |
C32H39NO7 |
Peso molecular |
549.7 g/mol |
Nombre IUPAC |
[(1R,2R,3E,5R,7S,9E,11R,12S,14S,15R,16S)-12-acetyloxy-16-benzyl-5-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate |
InChI |
InChI=1S/C32H39NO7/c1-18-11-10-14-24-28(40-22(5)35)20(3)19(2)27-25(17-23-12-8-7-9-13-23)33-30(37)32(24,27)26(39-21(4)34)15-16-31(6,38)29(18)36/h7-10,12-16,18-19,24-28,38H,3,11,17H2,1-2,4-6H3,(H,33,37)/b14-10+,16-15+/t18-,19+,24-,25-,26+,27-,28+,31+,32+/m0/s1 |
Clave InChI |
APXVRVLJIANRPI-VUOSUOSOSA-N |
SMILES isomérico |
C[C@H]1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2([C@@H](/C=C/[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC4=CC=CC=C4)C)OC(=O)C |
SMILES canónico |
CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1=O)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12758219.png)

